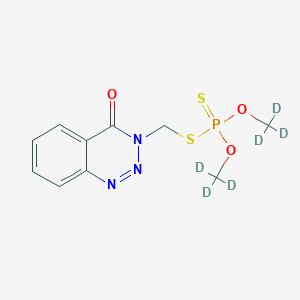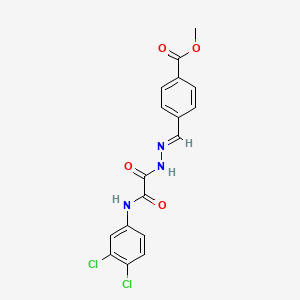
(213C)ethylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(213C)ethylphosphonic acid is a specialized chemical compound used in various scientific and industrial applications. It is characterized by the presence of a phosphonic acid group attached to an ethyl chain, with a carbon-13 isotope incorporated into its structure. This isotopic labeling makes it particularly useful in research settings, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (213C)ethylphosphonic acid typically involves the incorporation of carbon-13 into the ethyl group. One common method is the reaction of ethylphosphonic dichloride with a carbon-13 labeled ethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are often sourced from suppliers specializing in isotopically labeled compounds to ensure the purity and accuracy of the carbon-13 labeling.
Analyse Chemischer Reaktionen
Types of Reactions
(213C)ethylphosphonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of ethyl-substituted phosphonic acids.
Wissenschaftliche Forschungsanwendungen
(213C)ethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: The compound can be used to label biomolecules, aiding in the study of metabolic pathways and enzyme mechanisms.
Industry: In industrial settings, it can be used in the synthesis of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which (213C)ethylphosphonic acid exerts its effects is largely dependent on its role as an isotopic label. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that can be used to track the compound’s behavior in various chemical and biological systems. This allows researchers to gain insights into molecular interactions, reaction mechanisms, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylphosphonic acid: The non-labeled version of the compound, used in similar applications but without the benefits of isotopic labeling.
Methylphosphonic acid: A similar compound with a methyl group instead of an ethyl group, used in different contexts depending on the desired chemical properties.
Propylphosphonic acid: Another related compound with a propyl group, offering different reactivity and applications.
Uniqueness
The primary uniqueness of (213C)ethylphosphonic acid lies in its isotopic labeling with carbon-13 This feature makes it particularly valuable in research applications where precise tracking and analysis of molecular behavior are required
Eigenschaften
Molekularformel |
C2H7O3P |
|---|---|
Molekulargewicht |
111.04 g/mol |
IUPAC-Name |
(213C)ethylphosphonic acid |
InChI |
InChI=1S/C2H7O3P/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5)/i1+1 |
InChI-Schlüssel |
GATNOFPXSDHULC-OUBTZVSYSA-N |
Isomerische SMILES |
[13CH3]CP(=O)(O)O |
Kanonische SMILES |
CCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)
![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)

![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)


![5-(3-Methylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055385.png)
![1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone](/img/structure/B12055386.png)
![2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12055396.png)
![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12055398.png)

![methyl 4-{(E)-[(2-thienylacetyl)hydrazono]methyl}benzoate](/img/structure/B12055408.png)


